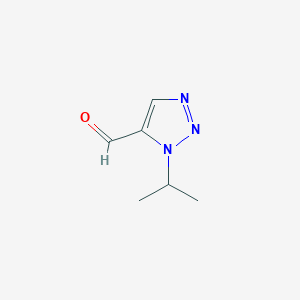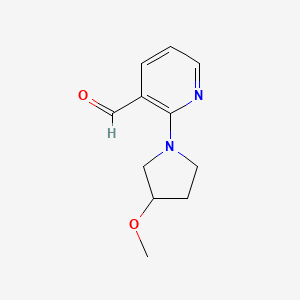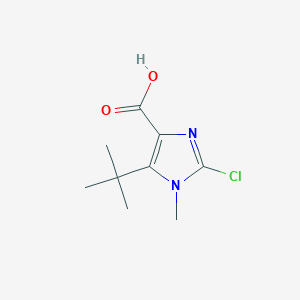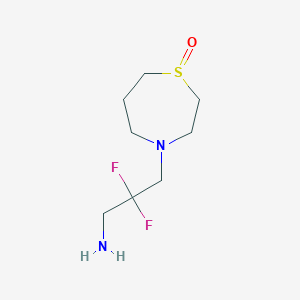
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one is a synthetic organic compound characterized by the presence of an amino group and two fluorine atoms on a propyl chain, which is attached to a thiazepanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Propyl Chain: The propyl chain with the amino and difluoro groups can be synthesized through a series of reactions involving halogenation and amination
Cyclization to Form the Thiazepanone Ring: The propyl chain is then reacted with a suitable thioamide to form the thiazepanone ring. This step typically involves cyclization under acidic or basic conditions to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (R-SH)
Major Products
Oxidation: Nitro or nitroso derivatives
Reduction: Amine derivatives
Substitution: Azide or thiol-substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated structure can be utilized in the development of advanced materials with unique properties, such as increased thermal stability or hydrophobicity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It can be employed in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Amino-2,2-difluoropropyl)-1lambda6,4-thiomorpholine-1,1-dione
- 4-(3-Amino-2,2-difluoropropyl)phenol
- N-(3-Amino-2,2-difluoropropyl)-4-iodobenzamide
Uniqueness
4-(3-Amino-2,2-difluoropropyl)-1lambda4,4-thiazepan-1-one stands out due to its thiazepanone ring structure, which imparts unique chemical and biological properties. The presence of both amino and difluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
Molekularformel |
C8H16F2N2OS |
|---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
2,2-difluoro-3-(1-oxo-1,4-thiazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H16F2N2OS/c9-8(10,6-11)7-12-2-1-4-14(13)5-3-12/h1-7,11H2 |
InChI-Schlüssel |
TWWZNEHQUGYIAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCS(=O)C1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
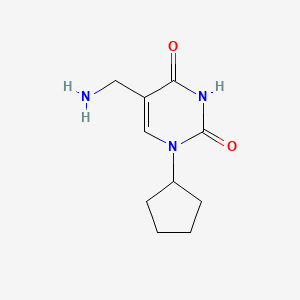
amine](/img/structure/B13156464.png)
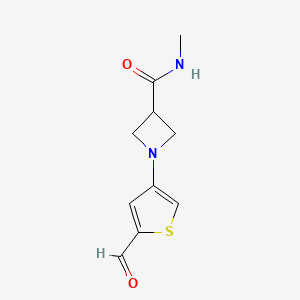
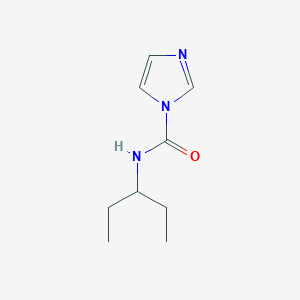

![Tert-butyl 4-(aminomethyl)-4-[ethyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13156486.png)
